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molecular formula C6H9NO2 B1615275 1,3-Dioxolane-2-propiononitrile CAS No. 4388-58-3

1,3-Dioxolane-2-propiononitrile

Cat. No. B1615275
M. Wt: 127.14 g/mol
InChI Key: ILNCXUYVDNKISU-UHFFFAOYSA-N
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Patent
US08252784B2

Procedure details

50.1 g (1.32 mol) of lithium aluminium hydride are suspended in 500 ml of ether. Added dropwise to this suspension is a solution of 111.9 g (0.88 mol) of 3-[1,3]-dioxolan-2-yl-propionitrile. The mixture is subsequently heated at reflux for 2.5 hours. After cooling, 50 g of water, 50 g of 10% strength sodium hydroxide solution and a further 150 g of water are added. The mixture is then filtered and the filtrate is dried over calcium chloride and concentrated. The orange oil obtained is subsequently distilled under reduced pressure (overhead temperature=46° C., p=0.016 mbar). This gives 68.4 g of 3-[1,3]-dioxolan-2-yl-propylamine.
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
111.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[CH2:11][CH2:10][O:9][CH:8]1[CH2:12][CH2:13][C:14]#[N:15].O.[OH-].[Na+]>CCOCC>[O:7]1[CH2:11][CH2:10][O:9][CH:8]1[CH2:12][CH2:13][CH2:14][NH2:15] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
50.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
111.9 g
Type
reactant
Smiles
O1C(OCC1)CCC#N
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Added dropwise to this suspension
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate is dried over calcium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The orange oil obtained
DISTILLATION
Type
DISTILLATION
Details
is subsequently distilled under reduced pressure (overhead temperature=46° C., p=0.016 mbar)

Outcomes

Product
Name
Type
Smiles
O1C(OCC1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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